REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[NH:6][C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3]1.[H-].[Na+].[CH2:13]1[O:15][CH:14]1[CH2:16][OH:17]>CN(C)C=O>[OH:15][CH:14]([CH2:16][OH:17])[CH2:13][N:6]1[C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3][C:2]1([CH3:10])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(C(N1)=O)(C)C)C
|
Name
|
|
Quantity
|
913 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After an additional one hour of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo, and crude material
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel column chromatography (0 to 20% methanol in dichloromethane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C(NC(C1=O)(C)C)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |